molecular formula C8H13ClN4O B7740875 4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one

4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one

Cat. No.: B7740875
M. Wt: 216.67 g/mol
InChI Key: IBAAHLAOENKPNV-UHFFFAOYSA-N
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Description

4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-chloro-4-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-13(2)4-3-10-6-5-11-12-8(14)7(6)9/h5H,3-4H2,1-2H3,(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAAHLAOENKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=O)NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with dimethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires the presence of a base like potassium carbonate. The mixture is stirred at elevated temperatures (around 353 K) for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyridazinones can be formed.

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Condensation Products: Complex heterocyclic structures with potential biological activities.

Scientific Research Applications

4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-{[2-(diethylamino)ethyl]amino}pyridazin-3(2H)-one
  • 4-chloro-5-{[2-(dimethylamino)propyl]amino}pyridazin-3(2H)-one

Uniqueness

4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and agrochemical development .

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